molecular formula C18H18BrClN2O3 B2630475 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1448052-34-3

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2630475
CAS No.: 1448052-34-3
M. Wt: 425.71
InChI Key: FAENQYPDSXTHDH-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a high-purity chemical building block designed for advanced pharmaceutical and organic synthesis research. This multifunctional compound integrates a bromopyridine moiety, a piperidine spacer, and a chlorophenoxy group, making it a valuable scaffold for constructing complex molecules. The bromine on the pyridine ring serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amine substituents . The piperidine and phenoxy ether linkages are common structural motifs found in pharmacologically active compounds, suggesting potential utility in the development of central nervous system (CNS) agents, kinase inhibitors, and other therapeutic candidates . Researchers can leverage this ketone in exploring structure-activity relationships (SAR) by further functionalizing the carbonyl group or utilizing the molecule as a core template in medicinal chemistry campaigns. This product is intended for use as a nitrogen-containing heterocycle and bromine-reactive synthon, strictly for laboratory research purposes. It is supplied with guaranteed quality and consistency. Handle with appropriate precautions and refer to the Safety Data Sheet for detailed hazard information. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClN2O3/c19-16-2-1-9-21-18(16)25-15-7-10-22(11-8-15)17(23)12-24-14-5-3-13(20)4-6-14/h1-6,9,15H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAENQYPDSXTHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Bromopyridine Intermediate: The synthesis begins with the bromination of pyridine to form 3-bromopyridine. This step is usually carried out using bromine or a brominating agent under controlled conditions.

    Piperidine Derivatization: The next step involves the reaction of 3-bromopyridine with piperidine to form the piperidinyl bromopyridine intermediate. This reaction is typically facilitated by a base such as potassium carbonate in an appropriate solvent.

    Ether Formation: The piperidinyl bromopyridine intermediate is then reacted with 4-chlorophenol in the presence of a coupling agent like potassium carbonate to form the desired ether linkage.

    Final Coupling: The final step involves the coupling of the intermediate with 2-chloroacetyl chloride to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers use the compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme and preventing substrate access, or as an agonist by activating a receptor and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: This compound has a similar structure but with a chlorine atom instead of a bromine atom in the pyridine ring. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: In this compound, the chlorophenoxy group is replaced with a fluorophenoxy group. The presence of fluorine can influence the compound’s chemical properties and interactions with biological targets.

    1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-methylphenoxy)ethanone: This compound features a methyl group instead of a chlorine atom in the phenoxy ring. The methyl group can alter the compound’s hydrophobicity and binding affinity to molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic compound that features a piperidine ring, a brominated pyridine moiety, and a chlorophenoxy group. The unique structural characteristics of this molecule suggest potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H19BrN2O3C_{18}H_{19}BrN_{2}O_{3}, with a molecular weight of approximately 397.26 g/mol. The presence of functional groups such as the piperidine and pyridine rings is significant for its biological interactions.

Property Value
Molecular FormulaC₁₈H₁₉BrN₂O₃
Molecular Weight397.26 g/mol
StructureStructure

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperidine and pyridine structures are known to facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : Similar compounds have been shown to act as kinase inhibitors, which may indicate that this compound could inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : The presence of the bromine atom may enhance the compound's ability to scavenge free radicals, contributing to its potential anti-inflammatory properties.

Pharmacological Activities

Preliminary studies suggest that compounds structurally related to this compound exhibit various pharmacological effects:

  • Anti-Cancer Properties : Research indicates that similar compounds can inhibit tumor growth in vitro and in vivo by modulating signaling pathways associated with cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated the ability to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Kinase Inhibition Studies : A study demonstrated that brominated pyridine derivatives can effectively inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in cancerous cell lines .
  • Neuroprotective Effects : Another investigation found that related piperidine derivatives exhibited neuroprotective effects by modulating neurotransmitter levels in animal models of neurodegeneration .
  • Antioxidant Activity Assessment : Research highlighted the antioxidant properties of similar compounds through DPPH radical scavenging assays, indicating potential applications in oxidative stress-related disorders .

Q & A

Q. What are the established synthetic routes for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting with intermediates such as 3-bromopyridin-2-ol and 4-hydroxypiperidine. Key steps include nucleophilic substitution to form the piperidinyl-oxypyridine intermediate, followed by coupling with 4-chlorophenoxyacetyl chloride under basic conditions (e.g., potassium carbonate in DMF or acetonitrile). Optimization focuses on:

  • Temperature control : Maintaining 60–80°C during coupling to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Catalysts : Triethylamine or DMAP improves acylation efficiency .
    Analytical validation via HPLC (purity >95%) and NMR (structural confirmation) is critical .

Q. How is the three-dimensional conformation of this compound determined, and what techniques are critical for structural validation?

X-ray crystallography is the gold standard for resolving 3D conformation, particularly for assessing piperidine ring puckering and bromopyridine orientation . For solution-phase analysis:

  • NMR spectroscopy : 1^1H- and 13^13C-NMR identify electronic environments of the bromopyridine (δ 7.8–8.2 ppm) and piperidinyl protons (δ 3.5–4.0 ppm) .
  • FTIR : Confirms carbonyl (C=O stretch at ~1680 cm1^{-1}) and ether (C-O-C at ~1250 cm1^{-1}) functionalities .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • In vitro receptor binding : Radioligand displacement assays (e.g., for kinase or GPCR targets) assess affinity .
  • Antioxidant activity : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Antimicrobial screening : Disk diffusion against S. aureus and E. coli to determine MIC (minimum inhibitory concentration) .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s binding affinity to biological targets?

  • Molecular docking : Tools like AutoDock Vina or PyRx simulate interactions with targets (e.g., acetylcholinesterase or inflammatory pathway enzymes). Docking scores (<-7.0 kcal/mol suggest strong binding) guide SAR (structure-activity relationship) studies .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD <2.0 Å indicates stable binding) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .

Q. What strategies resolve contradictions in biological activity data across studies involving structural analogs?

  • Structural analog comparison : Compare substituent effects (e.g., bromine vs. chlorine in pyridine) on activity. For example, bromine enhances electrophilicity, improving kinase inhibition but reducing metabolic stability .
  • Assay standardization : Normalize protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) to minimize variability .
  • Meta-analysis : Pool data from analogs (e.g., 2-(4-chlorophenoxy) vs. cyclopentylthio derivatives) to identify trends in logP vs. activity .

Q. What methodological approaches assess the compound’s pharmacokinetic profile, including absorption and metabolic stability?

  • ADMET profiling :
    • Absorption : Caco-2 cell permeability assays (Papp_{app} >1 × 106^{-6} cm/s suggests oral bioavailability) .
    • Metabolism : Liver microsomal stability tests (half-life >30 min indicates low CYP450-mediated degradation) .
    • Toxicity : Ames test for mutagenicity and hERG inhibition assays (IC50_{50} >10 μM reduces cardiac risk) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% ensures efficacy) .

Methodological Challenges and Solutions

Q. How are reaction intermediates characterized to ensure synthetic fidelity?

  • LC-MS : Monitors intermediate masses (e.g., 4-((3-bromopyridin-2-yl)oxy)piperidine, [M+H]+^+ = 257.1) .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates with ≥90% purity .

Q. What experimental designs mitigate instability of the 4-chlorophenoxy group during storage?

  • Storage conditions : Lyophilized solid at -20°C under argon reduces hydrolysis .
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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